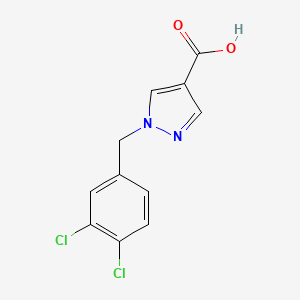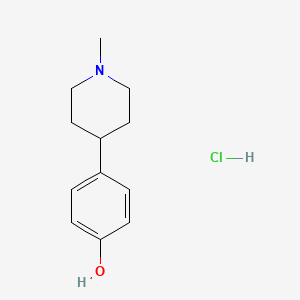
4-(1-Methylpiperidin-4-yl)phenol hydrochloride
Übersicht
Beschreibung
“4-(1-Methylpiperidin-4-yl)phenol hydrochloride” is a chemical compound with the molecular formula C12H18ClNO . Its molecular weight is 227.73 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “4-(1-Methylpiperidin-4-yl)phenol hydrochloride” consists of a phenol group attached to a methylpiperidine group . The optimization of the most stable molecular structure of similar compounds has been performed using DFT/B3LYP and DFT/B3PW91 methods with 6-311++G(d,p) basis sets .Physical And Chemical Properties Analysis
“4-(1-Methylpiperidin-4-yl)phenol hydrochloride” is a solid compound . It should be stored in a dry room at room temperature . The boiling point is not specified .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Electrochemical and Magnetic Properties : Phenoxo-bridged dicopper(II) complexes with 4-(1-Methylpiperidin-4-yl)phenol hydrochloride analogues exhibit distinct electrochemical behaviors and antiferromagnetic interactions, as explored in a study of their spectral, electrochemical, and magnetic properties (Amudha, Thirumavalavan, & Kandaswamy, 1999).
- Catechol Oxidase Models : Research on less symmetrical dicopper(II) complexes, including 4-(1-Methylpiperidin-4-yl)phenol hydrochloride derivatives, provides insights into their roles as models for catechol oxidase, an enzyme crucial in biological oxidation reactions (Merkel et al., 2005).
Molecular Docking and Antitumor Activity
- Antitumor Properties : A study on the compound 4-(2-chlorobenzyl)-1-(5-fluoro-2-hydroxy-3-((4-methylpiperidin-1-yl)methyl)phenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one, a derivative of 4-(1-Methylpiperidin-4-yl)phenol hydrochloride, demonstrated significant antitumor activities, suggesting potential in cancer treatment (Zhou et al., 2021).
Corrosion Inhibition
- Corrosion Inhibition in Steel : Research indicates that certain isomers of bipyrazolic compounds, including derivatives of 4-(1-Methylpiperidin-4-yl)phenol hydrochloride, act as effective corrosion inhibitors for steel in acidic environments (Tebbji et al., 2005).
Solvation and Thermo-solvatochromism
- Solvation Studies : Studies on the solvation behavior of zwitterionic probes, including 4-(1-Methylpiperidin-4-yl)phenol hydrochloride analogues, provide insights into their interactions in various solvent environments, which is important for understanding chemical reactions and molecular interactions (Tada, Silva, & Seoud, 2003).
DNA Repair Inhibition in Tumor Cells
- DNA Repair Inhibition : Inhibitors of ERCC1-XPF, including compounds derived from 4-(1-Methylpiperidin-4-yl)phenol hydrochloride, have shown potential in enhancing the efficacy of chemotherapeutic agents by targeting DNA repair mechanisms in cancer cells (Elmenoufy et al., 2019).
Neuropharmacological Studies
- Neuropharmacology : Pharmacological studies of derivatives of 4-(1-Methylpiperidin-4-yl)phenol hydrochloride have provided insights into their potential as neuropharmacological agents, especially in the context of receptor activity and neurological disorders (Wright et al., 2001).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-(1-methylpiperidin-4-yl)phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-13-8-6-11(7-9-13)10-2-4-12(14)5-3-10;/h2-5,11,14H,6-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCUXNRAXAPQZNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C2=CC=C(C=C2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Methylpiperidin-4-yl)phenol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(2,4-difluorophenyl)methyl]oxan-4-amine](/img/structure/B1418588.png)
![N-[(3-bromophenyl)methyl]oxan-4-amine](/img/structure/B1418589.png)

amine](/img/structure/B1418591.png)
![[3,5-Dichloro-2-(difluoromethoxy)phenyl]methanamine](/img/structure/B1418592.png)
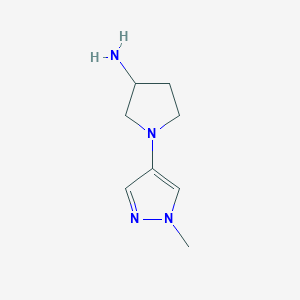
![N-[(4,6-dimethoxypyrimidin-5-yl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B1418596.png)
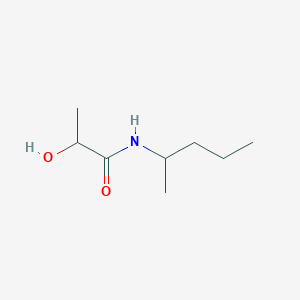

![[5-(3-Chlorophenyl)-1,3-oxazol-2-yl]methanol](/img/structure/B1418600.png)
![methyl N-[(4-aminophenyl)methyl]-N-methylcarbamate](/img/structure/B1418603.png)
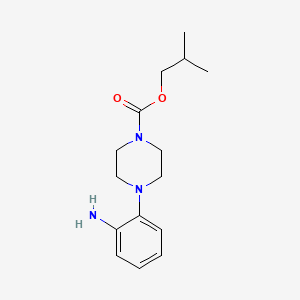
![1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B1418606.png)
